Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 39780-78-4
VCID: VC18136889
InChI: InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H
SMILES:
Molecular Formula: C8H16ClN
Molecular Weight: 161.67 g/mol

Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride

CAS No.: 39780-78-4

Cat. No.: VC18136889

Molecular Formula: C8H16ClN

Molecular Weight: 161.67 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride - 39780-78-4

Specification

CAS No. 39780-78-4
Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
IUPAC Name 2-bicyclo[2.2.1]heptanylmethanamine;hydrochloride
Standard InChI InChI=1S/C8H15N.ClH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H
Standard InChI Key NSZLQYJZQVHXET-UHFFFAOYSA-N
Canonical SMILES C1CC2CC1CC2CN.Cl

Introduction

Chemical Identity and Structural Features

Bicyclo[2.2.1]heptane-2-methanamine hydrochloride belongs to the norbornane family, characterized by a fused bicyclic framework comprising two cyclohexane rings. The hydrochloride salt form enhances its solubility and stability for experimental applications. Key identifiers include:

PropertyValueSource
Molecular FormulaC₈H₁₆ClN
Molecular Weight161.67 g/mol
CAS Registry Numbers39780-78-4, 14370-50-4 (free base)
IUPAC Name2-bicyclo[2.2.1]heptanylmethanamine hydrochloride
SMILES NotationNCC1CC2CCC1C2.Cl

The compound’s structure confers rigidity, reducing conformational flexibility and enhancing binding specificity to biological targets .

Synthesis and Synthetic Methodologies

Nucleophilic Substitution Routes

A common synthetic approach involves sequential nucleophilic substitutions. For example, 3,4-diethoxycyclobut-3-ene-1,2-dione reacts with bicyclo[2.2.1]heptan-2-amine under basic conditions to yield target squaramide derivatives . Triethylamine is often employed as a base to facilitate deprotonation, while DMF serves as a polar aprotic solvent .

Deprotection and Salt Formation

The free base (bicyclo[2.2.1]heptane-2-methanamine) is typically treated with HCl in ethyl acetate to form the hydrochloride salt . Boc-protected intermediates (e.g., compound 2g) are deprotected under acidic conditions to yield primary amines .

Pharmacological Applications

CXCR2 Antagonism in Oncology

Bicyclo[2.2.1]heptane-2-methanamine derivatives exhibit potent CXCR2 antagonism, a strategy explored for metastatic cancer therapy. Compound 1a (a squaramide analog) demonstrated 113-fold selectivity for CXCR2 over CXCR1 (CXCR2 IC₅₀ = 0.062 μM vs. CXCR1 IC₅₀ = 7 μM) . Key pharmacological data include:

ParameterValueSource
CXCR2 Antagonism (IC₅₀)0.062 μM
Selectivity (CXCR2/CXCR1)113-fold
Plasma Half-Life (rat)2.58 hours

Molecular docking studies revealed that the (S)-enantiomer of analog 2e forms dual hydrogen bonds with Arg80 and Tyr314 in CXCR2, enhancing binding affinity (LibDockScore = 73.34 vs. 52.10 for (R)-2e) .

Structural Analogs and Derivatives

Modifications to the bicyclic core or amine group yield analogs with varied bioactivity:

AnalogCAS NumberModificationApplication
5-(Aminomethyl)bicyclo[2.2.1]heptane-2,3-diol hydrochloride2803863-15-0Hydroxyl groups at C2, C3Neurological research
3-Amino-bicyclo[2.2.1]hept-2-yl-methanol95630-79-8Hydroxymethyl substitutionSynthetic intermediate
Bicyclo[2.2.1]heptane-2,6-diyldimethanamine2916-25-8Dual aminomethyl groupsPolymer chemistry

Physicochemical Properties and Stability

The bicyclo[2.2.1]heptane framework imparts remarkable metabolic stability. Quantum mechanical studies on related 7-azabicyclo[2.2.1]heptanes reveal high inversion barriers (ΔG‡ ≈ 64 kJ/mol), reducing racemization and enhancing in vivo persistence . Aqueous solubility of the hydrochloride salt exceeds 10 mg/mL, facilitating formulation .

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